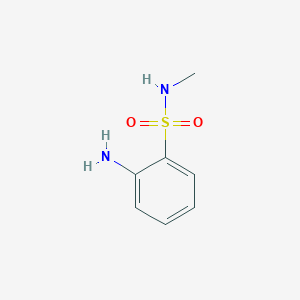

2-amino-N-methylbenzenesulfonamide

Übersicht

Beschreibung

DPC 961 ist eine chemische Verbindung, die als Reverse-Transkriptase-Inhibitor entwickelt wurde, hauptsächlich zur Behandlung von HIV-Infektionen . Sie wird nach dem Biopharmazeutischen Klassifizierungssystem als eine Verbindung mit hoher Permeabilität, aber geringer wässriger Löslichkeit eingestuft . Diese Verbindung wurde umfassend auf ihr Potenzial in antiviralen Therapien untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DPC 961 umfasst mehrere Schritte:

Kondensation: Der Prozess beginnt mit der Kondensation von 2’-Amino-5’-chlor-2,2,2-trifluoracetophenon mit Trimethylsilylisocyanat in Gegenwart von Dimethylaminopyridin. Diese Reaktion bildet ein Chinazolin-Derivat.

Desilylierung: Das Chinazolin-Derivat wird dann mit Tetrabutylammoniumfluorid desilyliert.

Dehydratisierung: Der tertiäre Alkohol im Chinazolin-Derivat wird mit Molekularsieben in siedendem Toluol dehydriert, wodurch ein Imin gebildet wird.

Addition: Lithiumcyclopropylacetylid wird in Gegenwart von Bortrifluoridetherat zum Imin gegeben, wodurch ein racemisches Addukt entsteht.

Isolierung: Das gewünschte Enantiomer wird mit Hilfe der chiralen Hochleistungsflüssigkeitschromatographie isoliert.

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von DPC 961 durch Kristallisation aus Toluol/Heptan, gefolgt von Umkristallisation aus Methanol. Die Verbindung existiert in mehreren solvatisierten Formen, wobei die wasserfreie Form die stabilste ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DPC 961 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen, wie z. B. solche mit Lithiumaluminiumhydrid, können DPC 961 in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid und Natriumborhydrid werden häufig als Reduktionsmittel eingesetzt.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibacterial Activity

2-Amino-N-methylbenzenesulfonamide has been extensively studied for its antibacterial properties. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, allowing it to inhibit bacterial growth effectively. It has shown significant activity against various pathogens, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Research indicates that derivatives of this compound can also exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in bacterial folate metabolism. Studies have utilized molecular docking techniques to evaluate binding affinities with target enzymes, providing insights into its mechanism of action as a lead compound for drug development.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antibacterial Evaluation | Compounds synthesized from this compound exhibited significant antibacterial activity against S. aureus and E. coli. |

| Enzyme Interaction Studies | The compound's binding affinity with enzymes involved in bacterial folate metabolism was assessed using molecular docking, indicating potential for drug development. |

| Anti-tumor Activity | In vitro studies demonstrated that derivatives could inhibit the growth of cancer cell lines, suggesting anticancer properties through kinase inhibition. |

Wirkmechanismus

DPC 961 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the enzyme’s active site, the compound prevents the conversion of viral RNA into DNA, thereby inhibiting the replication process. This mechanism involves specific molecular targets and pathways that are essential for the virus’s life cycle .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DPC 083: Ein weiterer Reverse-Transkriptase-Inhibitor mit ähnlichen Eigenschaften.

Efavirenz: Ein bekannter Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV eingesetzt wird.

Nevirapin: Eine weitere Verbindung der gleichen Klasse, die für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit

DPC 961 ist einzigartig aufgrund seiner hohen Permeabilität und geringen wässrigen Löslichkeit, die seine Bioverfügbarkeit und sein Auflösungsverhalten beeinflussen. Seine Fähigkeit, in mehreren solvatisierten Formen zu existieren, unterscheidet es ebenfalls von anderen ähnlichen Verbindungen .

Biologische Aktivität

2-Amino-N-methylbenzenesulfonamide, a sulfonamide derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- Functional Groups : Contains an amino group and a methyl group attached to the nitrogen atom, contributing to its unique reactivity and biological activity.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains by inhibiting folic acid synthesis, a mechanism common among sulfonamides .

- Anticancer Properties : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer applications .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is associated with cancer progression .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : By mimicking para-aminobenzoic acid (PABA), it competes with bacterial enzymes necessary for folate synthesis, leading to bacterial growth inhibition.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by inhibiting pathways that promote cell survival and proliferation. For instance, in studies involving MDA-MB-231 breast cancer cells, significant apoptosis induction was observed .

Antimicrobial Activity

A study highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, where it inhibited bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results underscore the potential of this compound as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells. The following data illustrates the impact on cell viability:

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 75 | 5 |

| 20 | 50 | 15 |

| 50 | 25 | 40 |

The increase in apoptosis rate correlates with the concentration of the compound, indicating a dose-dependent effect on cancer cell viability .

Eigenschaften

IUPAC Name |

2-amino-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEZSHJJNNLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360623 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16288-77-0 | |

| Record name | 2-amino-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.